

# systematic review of omeprazole's off-target effects in published literature

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# Unmasking Omeprazole: A Systematic Review of Its Off-Target Effects

A deep dive into the unintended consequences of a widely used proton pump inhibitor, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of omeprazole's off-target effects, supported by experimental data and detailed methodologies.

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in parietal cells. However, its long-term and widespread use has brought to light a spectrum of off-target effects, raising concerns within the scientific and medical communities. This systematic review synthesizes findings from the published literature to provide a detailed examination of these unintended consequences, focusing on the cardiovascular, renal, and skeletal systems, as well as the gut microbiome.

## Cardiovascular System: Beyond the Stomach

Emerging evidence suggests a link between long-term omeprazole use and an increased risk of adverse cardiovascular events. A key mechanism implicated is the inhibition of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme responsible for degrading asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).

[1]



By inhibiting DDAH, omeprazole leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO), a critical molecule for maintaining endothelial function and vascular health. This impairment of endothelial function can contribute to a prothrombotic and inflammatory state, potentially increasing the risk of cardiovascular events.[1]

**Ouantitative Analysis of DDAH Inhibition** 

Compound	Concentration (µM)	DDAH Inhibition (%)	Study Type
Omeprazole	50	~30%	In vitro (Colorimetric assay)[1]
Lansoprazole	50	~25%	In vitro (Colorimetric assay)[1]
Esomeprazole	50	~20%	In vitro (Colorimetric assay)[1]
Omeprazole	60	Significant inhibition	In vitro (L-citrulline formation assay)[2]
Omeprazole	100	24%	In vitro (L-citrulline formation assay)[2]

### **Experimental Protocol: DDAH Activity Assay**

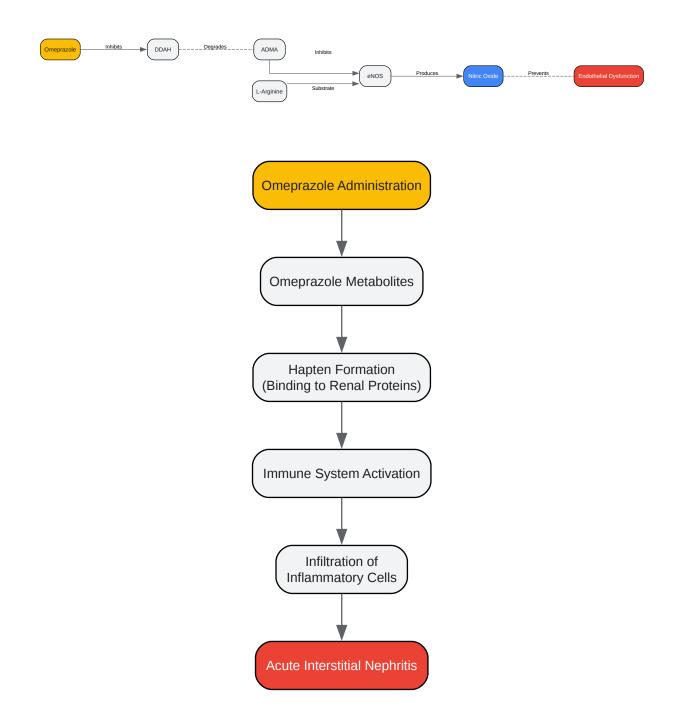
A colorimetric assay is commonly employed to measure DDAH activity. The protocol involves the following key steps:

- Enzyme Source: Recombinant human DDAH1.
- Substrate: Asymmetric dimethylarginine (ADMA).
- Reaction: DDAH metabolizes ADMA to L-citrulline and dimethylamine.
- Detection: The production of L-citrulline is quantified using a colorimetric reaction.
- Incubation: The reaction is typically carried out at 37°C for 30 minutes in a phosphate buffer (pH 7.4).

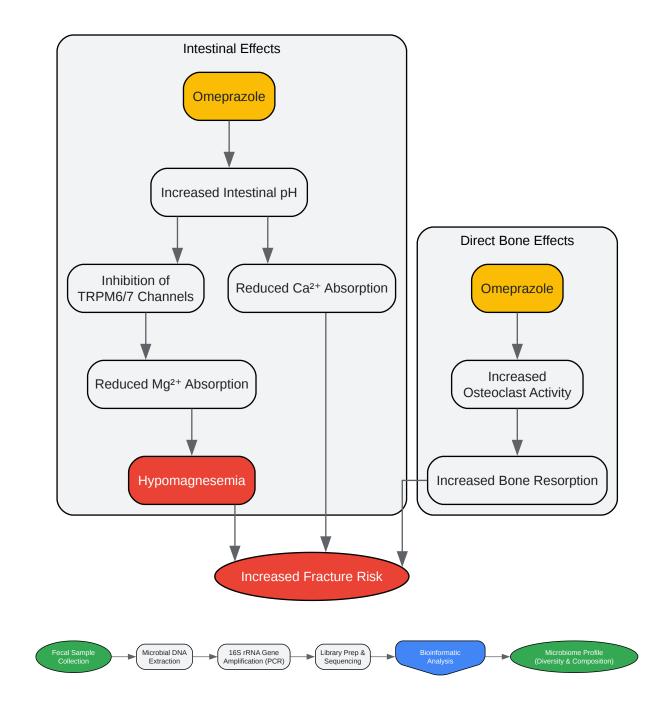


 Analysis: The concentration of L-citrulline is determined by measuring absorbance at a specific wavelength and comparing it to a standard curve.

In some studies, a fluorometric assay is used as an alternative method to assess DDAH enzymatic activity.[1] For in vivo studies, human microvascular endothelial cells (HMVECs) are exposed to varying concentrations of omeprazole (e.g.,  $3-100~\mu\text{M}$ ) for 24 hours, after which intracellular ADMA levels are measured.[1]







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### References

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- 2. Human dimethylarginine dimethylaminohydrolase 1 inhibition by proton pump inhibitors and the cardiovascular risk marker asymmetric dimethylarginine: in vitro and in vivo significance PMC [pmc.ncbi.nlm.nih.gov]
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